molecular formula C16H19FN2O2S2 B12625270 C16H19FN2O2S2

C16H19FN2O2S2

Cat. No.: B12625270
M. Wt: 354.5 g/mol
InChI Key: CSFZZRMDCDDQIR-ZDUSSCGKSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2-fluorophenyl)methyl]sulfanyl}ethyl)-3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanamide involves several steps. One common method includes the reaction of 2-fluorobenzyl mercaptan with 2-bromoethylamine hydrobromide to form an intermediate, which is then reacted with 3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase synthesis , gas-phase synthesis , and liquid-phase synthesis are commonly employed . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2-fluorophenyl)methyl]sulfanyl}ethyl)-3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones , while reduction reactions may produce thiols or amines .

Scientific Research Applications

N-(2-{[(2-fluorophenyl)methyl]sulfanyl}ethyl)-3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanamide: has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-{[(2-fluorophenyl)methyl]sulfanyl}ethyl)-3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanamide include:

Uniqueness

The uniqueness of N-(2-{[(2-fluorophenyl)methyl]sulfanyl}ethyl)-3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanamide lies in its fluorine substitution, which imparts distinct physicochemical properties and biological activity compared to its analogs. The presence of the fluorine atom can influence the compound’s lipophilicity , metabolic stability , and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H19FN2O2S2

Molecular Weight

354.5 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]acetamide

InChI

InChI=1S/C16H19FN2O2S2/c1-22-7-6-13(9-20)18-15(21)8-14-10-23-16(19-14)11-2-4-12(17)5-3-11/h2-5,10,13,20H,6-9H2,1H3,(H,18,21)/t13-/m0/s1

InChI Key

CSFZZRMDCDDQIR-ZDUSSCGKSA-N

Isomeric SMILES

CSCC[C@@H](CO)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)F

Canonical SMILES

CSCCC(CO)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)F

Origin of Product

United States

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